molecular formula C7H12O3 B2480454 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid CAS No. 102539-92-4

1-(Hydroxymethyl)cyclopentane-1-carboxylic acid

Cat. No. B2480454
Key on ui cas rn: 102539-92-4
M. Wt: 144.17
InChI Key: BNMVXBPRKNYEBI-UHFFFAOYSA-N
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Patent
US07989634B2

Procedure details

Cyclopentanecarboxylic acid (1.10 g, 10.0 mmol) was placed in a round-bottomed bottomed flask, filled with nitrogen, and 30 mL of THF (30 mL) was added. The solution was cooled to −78° C., and LDA (8.8 mL, 2.5 m in hexane) was added dropwise. After being stirred for 30 min., the solution was bubbled by nitrogen stream containing formaldehyde gas (formaldehyde gas was in situ generated by thermal degradation of anhydrouse paraformaldehyde at 160° C.). When the reaction solution turned light yellow, the reaction mixture was quenched with a saturated aqueous NH4Cl solution at −78° C., and the organic material was extracted with EtOAc. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo to give the title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].CC([N-]C(C)C)C.C1C[O:20][CH2:19]C1>>[OH:20][CH2:19][C:1]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After being stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was bubbled by nitrogen stream
ADDITION
Type
ADDITION
Details
containing formaldehyde gas (formaldehyde gas
CUSTOM
Type
CUSTOM
Details
generated by thermal degradation of anhydrouse paraformaldehyde at 160° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated aqueous NH4Cl solution at −78° C.
EXTRACTION
Type
EXTRACTION
Details
the organic material was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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